1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
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Overview
Description
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a thiazole ring, and a phenyl group with an isopropylsulfonyl substituent. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Attachment of the Thiazole to Piperidine: The thiazole ring is then linked to the piperidine ring via a thioether bond, which can be achieved through a nucleophilic substitution reaction.
Introduction of the Phenyl Group: The phenyl group with an isopropylsulfonyl substituent is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigating its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Exploring its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function. If it has anti-inflammatory properties, it could inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Methylthio)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone: Similar structure but with a methylthio group instead of a thiazole ring.
1-(4-(Thiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone: Similar structure but with a thiazole ring directly attached to the piperidine ring.
Uniqueness
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is unique due to the presence of both a thiazole ring and a thioether linkage, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S3/c1-15(2)28(24,25)18-5-3-16(4-6-18)13-19(23)22-10-7-17(8-11-22)14-27-20-21-9-12-26-20/h3-6,15,17H,7-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOSEQHWKIONDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NCCS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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